

Cy5-UTP for Single-Molecule Imaging: A Technical Guide

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Compound of Interest

Compound Name: Cy5-UTP

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This in-depth technical guide explores the application of Cyanine 5-labeled Uridine Triphosphate (**Cy5-UTP**) in single-molecule imaging. Cy5, a far-red fluorescent dye, is a popular choice for labeling nucleic acids, enabling the visualization and tracking of individual RNA molecules in real-time. Its photostability and bright fluorescence make it particularly well-suited for demanding single-molecule techniques. This document provides a comprehensive overview of **Cy5-UTP**'s properties, detailed experimental protocols for RNA labeling, and its application in single-molecule fluorescence microscopy.

Core Properties of Cy5-UTP

Cy5-UTP is a nucleotide analog where the cyanine dye Cy5 is attached to UTP.[1] This fluorescently labeled nucleotide can be incorporated into RNA transcripts during in vitro transcription, effectively tagging the RNA molecules for visualization.[2] The dye is typically attached to the 5' carbon of the ribose sugar in UTP, which allows for its efficient integration into the growing RNA chain by RNA polymerases like T7 RNA polymerase.[3]

Photophysical and Chemical Properties

A summary of the key quantitative data for **Cy5-UTP** is presented in the table below for easy reference and comparison. Understanding these properties is critical for designing and interpreting single-molecule imaging experiments.

Property	Value	Reference
Excitation Maximum (λ_{exc})	~650 nm	[2][3]
Emission Maximum (λ_{em})	~665-670 nm	[3][4]
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Molecular Formula (free acid)	$\text{C}_{45}\text{H}_{58}\text{N}_5\text{O}_{22}\text{P}_3\text{S}_2$	[3]
Molecular Weight (free acid)	1178.01 g/mol	[3]

In Vitro Transcription for RNA Labeling with Cy5-UTP

The most common method for labeling RNA with Cy5 is through in vitro transcription. This process involves using a DNA template containing the sequence of interest and an RNA polymerase to synthesize RNA transcripts. By including **Cy5-UTP** in the nucleotide mix, the polymerase incorporates the fluorescent label at uridine positions within the newly synthesized RNA.

Experimental Protocol: In Vitro Transcription with Cy5-UTP

This protocol is a general guideline for producing randomly Cy5-modified RNA probes.[6][7] The ratio of **Cy5-UTP** to unlabeled UTP can be adjusted to control the labeling density.[6]

Materials:

- Linearized DNA template with a T7 promoter (0.5 - 1 μg)
- HighYield T7 RNA Labeling Polymerase Mix
- 10X HighYield T7 Reaction Buffer
- ATP, GTP, CTP solutions (100 mM each)
- UTP solution (100 mM)

- **Cy5-UTP** solution (e.g., 1 mM)
- Dithiothreitol (DTT, 100 mM)
- RNase-free water
- Nuclease-free microtubes

Procedure:

- Preparation of Nucleotide Mix:
 - Thaw all nucleotide solutions on ice.
 - Prepare a 10 mM working solution of UTP by diluting the 100 mM stock with RNase-free water.[\[7\]](#)
 - For a standard reaction aiming for approximately 35% labeling, the final concentrations of nucleotides in the 20 µl reaction will be: 2.5 mM ATP, GTP, CTP; 0.2 mM UTP; and 0.1 mM **Cy5-UTP**.[\[6\]](#) The ratio can be optimized for specific applications.[\[6\]](#)
- Reaction Assembly:
 - At room temperature, assemble the following components in a nuclease-free microtube in the specified order:
 - RNase-free water (to a final volume of 20 µl)
 - 2 µl of 10X HighYield T7 Reaction Buffer
 - 2 µl of DTT (100 mM)
 - Nucleotide mix (ATP, GTP, CTP, UTP, and **Cy5-UTP** at desired final concentrations)
 - DNA template (0.5 - 1 µg)
 - Mix gently by vortexing and spin down briefly.
 - Add 2 µl of HighYield T7 RNA Labeling Polymerase Mix.

- Mix again by vortexing and spin down briefly.
- Incubation:
 - Incubate the reaction mixture for 30 minutes to 4 hours at 37°C in the dark.[7] The optimal incubation time may vary depending on the specific RNA probe and can be optimized to increase the product yield.[7]
- RNA Purification:
 - After incubation, purify the labeled RNA to remove unincorporated nucleotides and enzymes. This can be achieved using methods such as spin column purification or LiCl precipitation.[6]
- Quantification and Labeling Efficiency:
 - The concentration of the purified RNA can be determined by measuring its absorbance at 260 nm (A₂₆₀).[6]
 - The efficiency of Cy5 incorporation can be estimated by measuring the absorbance at the dye's excitation maximum (~650 nm) and calculating the dye-to-base ratio.[6] A linear correlation between the fraction of **Cy5-UTP** in the transcription reaction and the number of fluorophores per RNA molecule has been observed.[8]

Single-Molecule Imaging with Cy5-Labeled RNA

Once the RNA is labeled with Cy5, it can be used in a variety of single-molecule imaging experiments. These experiments typically involve immobilizing the RNA on a surface and imaging it with a sensitive fluorescence microscope, often using Total Internal Reflection Fluorescence (TIRF) microscopy to reduce background fluorescence.[9]

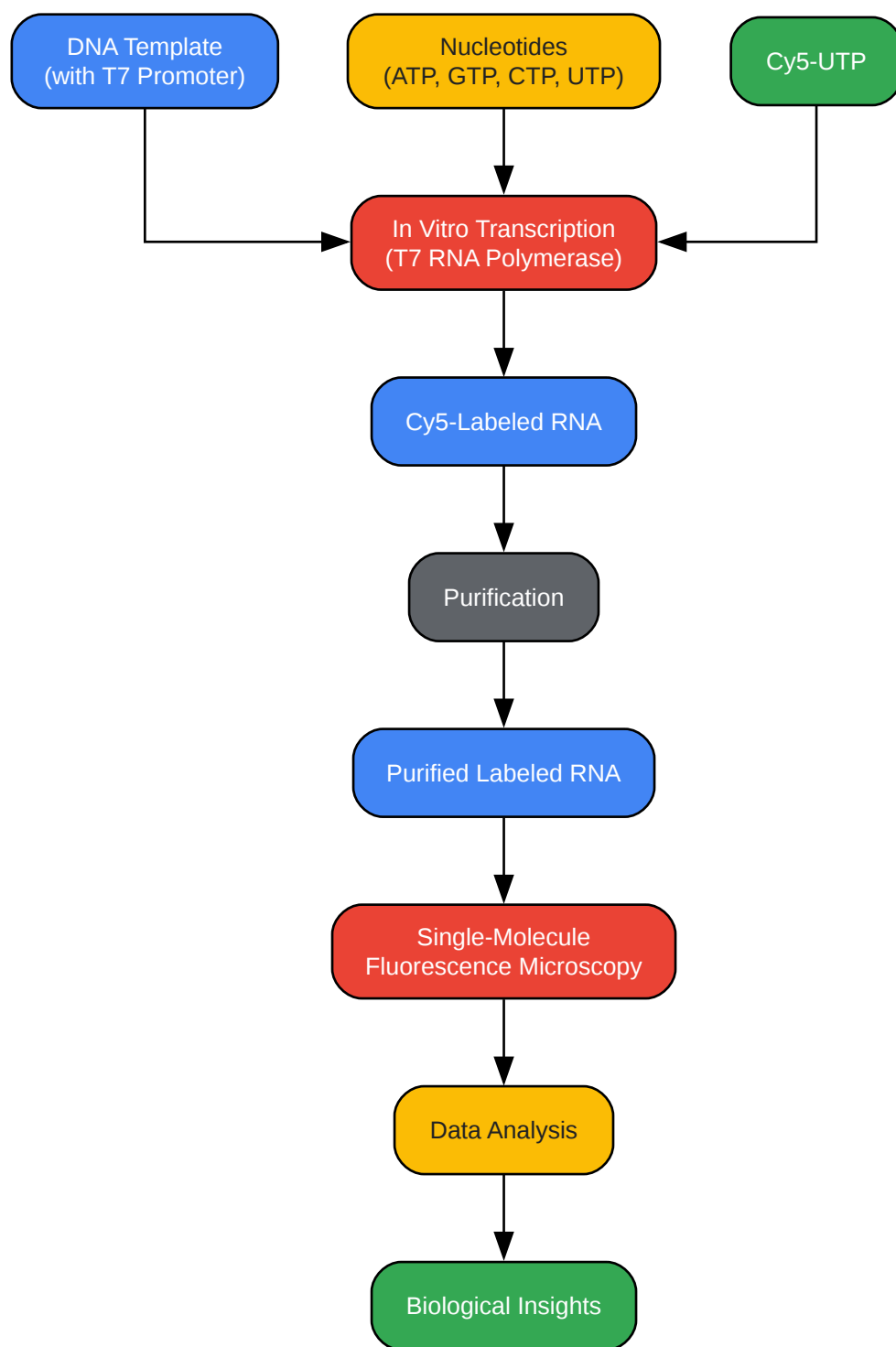
Experimental Workflow: Single-Molecule FRET

Cy5 is frequently used as an acceptor fluorophore in single-molecule Fluorescence Resonance Energy Transfer (smFRET) experiments, often paired with a donor dye like Cy3.[3][10] smFRET can be used to measure intramolecular distances and conformational changes in real-time.[4]

Caption: Workflow for a single-molecule FRET experiment using dual-labeled RNA.

Signaling Pathways and Logical Relationships

The process of generating fluorescently labeled RNA for single-molecule imaging follows a clear logical progression from the genetic information encoded in DNA to the final analyzable fluorescent signal.



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